Cas no 168434-02-4 (O-Desethyl Candesartan)

O-Desethyl Candesartan Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-4-carboxylicacid, 2,3-dihydro-2-oxo-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid
- O-Desethyl Candesartan
- CV 15959
- 2,3-Dihydro-2-oxo-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]Methyl]-1H-benziMidazole-4-carboxylic Acid
- 2,3-Dihydro-2-oxo-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]- 4-yl]Methyl]-1H-benziMidazole-4-carboxylic Acid
- Q27288196
- 168434-02-4
- RMN65A337Y
- SCHEMBL4935797
- 2-hydroxy-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole-7-carboxylic acid
- DTXSID60434746
- 2-oxo-3-{[2'-(1H-tetrazol-5-yl)[biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
- CHEBI:145224
- UNII-RMN65A337Y
- 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
- CV-15959
- 1H-Benzimidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- 1H-Benzimidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-3-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- O-Desethylcandesartan
- AKOS030254783
- Candesartan Impurity 6
-
- Inchi: InChI=1S/C22H16N6O3/c29-21(30)17-6-3-7-18-19(17)28(22(31)23-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-24-26-27-25-20/h1-11H,12H2,(H,23,31)(H,29,30)(H,24,25,26,27)
- InChI Key: KLCPKPIDOPBIQW-UHFFFAOYSA-N
- SMILES: O=C1NC2C=CC=C(C(O)=O)C=2N1CC1C=CC(C2C=CC=CC=2C2=NNN=N2)=CC=1
Computed Properties
- Exact Mass: 412.12800
- Monoisotopic Mass: 412.12838839g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 670
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 124Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: >257°C (dec.)
- PSA: 129.81000
- LogP: 3.33550
O-Desethyl Candesartan Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
O-Desethyl Candesartan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D282040-2.5mg |
O-Desethyl Candesartan |
168434-02-4 | 2.5mg |
$ 227.00 | 2023-09-08 | ||
A2B Chem LLC | AA90608-2.5mg |
1H-Benzimidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]- |
168434-02-4 | 2.5mg |
$338.00 | 2024-04-20 | ||
A2B Chem LLC | AA90608-25mg |
1H-Benzimidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]- |
168434-02-4 | 25mg |
$1794.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500439-2.5 mg |
O-Desethyl Candesartan, |
168434-02-4 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500439-2.5mg |
O-Desethyl Candesartan, |
168434-02-4 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
TRC | D282040-25mg |
O-Desethyl Candesartan |
168434-02-4 | 25mg |
$ 1748.00 | 2023-09-08 |
O-Desethyl Candesartan Related Literature
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on O-Desethyl Candesartan
Professional Introduction to O-Desethyl Candesartan (CAS No. 168434-02-4)
O-Desethyl Candesartan, a metabolite of the widely used antihypertensive drug candesartan, is a compound of significant interest in the field of pharmaceutical chemistry and medicine. This compound, identified by its chemical abstracts service number CAS No. 168434-02-4, plays a crucial role in understanding the pharmacokinetics and therapeutic efficacy of candesartan. The structural integrity and functional properties of O-Desethyl Candesartan are central to its pharmacological significance, making it a subject of extensive research in drug metabolism and cardiovascular therapy.
The chemical structure of O-Desethyl Candesartan is characterized by its molecular formula and the specific arrangement of atoms that contribute to its biological activity. As a metabolite, it is formed through the enzymatic degradation of candesartan, primarily mediated by cytochrome P450 enzymes. This metabolic process is essential for the elimination of the parent drug from the body, thereby influencing its half-life and overall therapeutic profile. The study of O-Desethyl Candesartan provides valuable insights into the metabolic pathways involved in candesartan therapy, which is critical for optimizing dosages and minimizing potential side effects.
In recent years, advancements in analytical techniques have enabled researchers to more precisely characterize the pharmacokinetic behavior of O-Desethyl Candesartan. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been instrumental in quantifying this metabolite in biological matrices, allowing for a deeper understanding of its distribution and excretion patterns. These findings have implications for drug development, particularly in the design of novel antihypertensive agents with improved metabolic stability and reduced risk of adverse effects.
The therapeutic relevance of O-Desethyl Candesartan extends beyond its role as a mere metabolite. Emerging research suggests that this compound may possess intrinsic pharmacological activity, contributing to the overall efficacy of candesartan therapy. Studies have indicated that O-Desethyl Candesartan exhibits partial agonistic properties at certain receptors, which could enhance its blood pressure-lowering effects. This discovery has sparked interest in exploring the potential benefits of targeting this metabolite directly in cardiovascular treatment strategies.
Moreover, the investigation into O-Desethyl Candesartan has provided new perspectives on drug-drug interactions and individual variability in response to candesartan treatment. Genetic polymorphisms in cytochrome P450 enzymes can influence the rate at which candesartan is metabolized into O-Desethyl Candesartan, leading to variations in therapeutic outcomes among patients. Understanding these genetic factors is crucial for personalized medicine approaches, allowing for tailored dosing regimens that maximize efficacy while minimizing adverse effects.
The synthesis and characterization of O-Desethyl Candesartan have also contributed to advancements in synthetic chemistry and medicinal chemistry. The development of efficient synthetic routes for this compound has facilitated its use as an intermediate in the production of other pharmacologically active molecules. Additionally, computational modeling techniques have been employed to predict the binding affinity and interaction profiles of O-Desethyl Candesartan with biological targets, aiding in the design of next-generation cardiovascular drugs.
Recent clinical studies have further highlighted the importance of O-Desethyl Candesartan in assessing the long-term safety and efficacy of candesartan therapy. By monitoring levels of this metabolite in patient populations, researchers can gain valuable insights into drug metabolism dynamics and potential therapeutic risks. These studies underscore the need for robust analytical methods to accurately measure O-Desethyl Candesartan concentrations, ensuring reliable data interpretation and clinical decision-making.
The future direction of research on O-Desethyl Candesartan lies in exploring its potential as a therapeutic agent itself. Investigating its pharmacological properties could lead to new treatment modalities for hypertension and related cardiovascular disorders. Furthermore, understanding the complex interplay between candesartan and its metabolites may uncover novel mechanisms underlying blood pressure regulation, opening avenues for innovative drug development.
In conclusion, O-Desethyl Candesartan (CAS No. 168434-02-4) is a multifaceted compound with significant implications in pharmaceutical research and clinical practice. Its role as a key metabolite of candesartan underscores its importance in drug metabolism studies, while emerging evidence suggests it may possess intrinsic pharmacological activity. Continued research into this compound promises to yield further insights into cardiovascular therapy mechanisms and pave the way for advanced personalized medicine approaches.
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